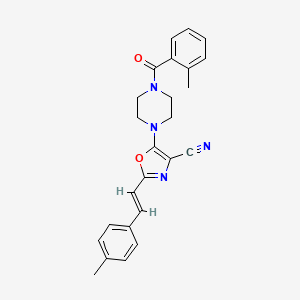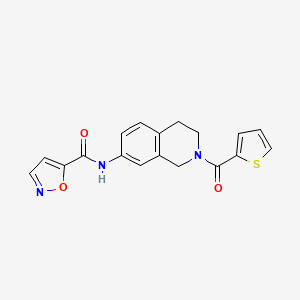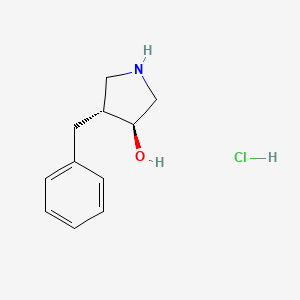
N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is a chemical entity that appears to be related to a class of compounds known for their potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the acetamide linkage and the quinolinone backbone are common to the compounds discussed in the papers. These structural features are often associated with biological activity, including antiproliferative, antiviral, and kinase inhibition properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through acylation, alkylation, and cyclization steps. For example, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives is described, which involves the formation of acetamide linkages and the introduction of quinolinone moieties . Similarly, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide involves acetylation, ethylation, and a thermal cyclization process to yield the desired product . These methods could provide insights into the potential synthetic routes for N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of a quinolinone core, which is a bicyclic system combining a benzene ring with a pyridine ring that bears a keto group. This core is often modified with various substituents that can influence the compound's biological activity. The presence of an acetamide group is also significant, as it can affect the compound's solubility, stability, and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For instance, the introduction of specific substituents through acylation can significantly alter the compound's affinity for various enzymes or receptors. The cyclization reactions that form the quinolinone ring are also critical, as they establish the compound's core structure, which is essential for its function .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The acetamide linkage and the quinolinone core contribute to the overall hydrophobicity and potential hydrogen bonding interactions. These properties are important for the compound's bioavailability and its ability to cross cell membranes to reach its target sites .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-24-13-11-18-19(22(24)27)5-4-6-20(18)28-14-21(26)23-17-9-7-16(8-10-17)15(2)25/h3-11,13H,1,12,14H2,2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBRGEFDXAYLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2543828.png)

![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B2543831.png)



![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)
